molecular formula C18H16BrN5O2 B11205057 5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11205057
M. Wt: 414.3 g/mol
InChI Key: RYTLDNBTGXUFDE-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-7-(2,5-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-7-(2,5-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

5-(3-BROMOPHENYL)-7-(2,5-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-7-(2,5-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: Other compounds in this class may have similar structures but different substituents, leading to variations in their properties and activities.

    Phenyl-substituted Tetrazoles: These compounds share the tetrazole ring but differ in the phenyl substituents, affecting their reactivity and applications.

Uniqueness

5-(3-BROMOPHENYL)-7-(2,5-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-(3-bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5O2/c1-25-13-6-7-17(26-2)14(9-13)16-10-15(11-4-3-5-12(19)8-11)20-18-21-22-23-24(16)18/h3-10,16H,1-2H3,(H,20,21,23)

InChI Key

RYTLDNBTGXUFDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)Br

Origin of Product

United States

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